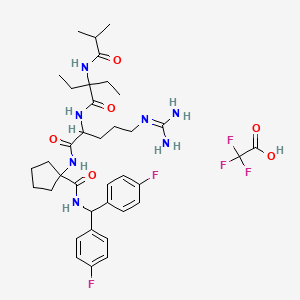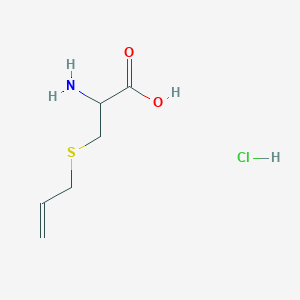
MM-102 trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MM-102 trifluoroacetate involves several steps, including the preparation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, and is typically prepared in a laboratory setting for research purposes .
Chemical Reactions Analysis
MM-102 trifluoroacetate primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It binds with high affinity to WDR5, inhibiting its interaction with MLL proteins. The compound’s inhibitory activity is measured by its IC50 value, which is 2.4 nM in WDR5 binding assays .
Scientific Research Applications
MM-102 trifluoroacetate is extensively used in scientific research, particularly in the study of epigenetics and cancer biology. Its primary application is as an inhibitor of the WDR5/MLL interaction, making it a valuable tool in studying the role of MLL1 in leukemia. The compound has been shown to inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins. Additionally, it is used in research related to histone modification and gene expression regulation .
Mechanism of Action
The mechanism of action of MM-102 trifluoroacetate involves its binding to the WDR5 protein, thereby inhibiting its interaction with MLL proteins. This inhibition disrupts the MLL1 methyltransferase activity, leading to reduced expression of target genes such as HoxA9 and Meis-1. The compound’s high binding affinity to WDR5 is a key factor in its potent inhibitory activity .
Comparison with Similar Compounds
MM-102 trifluoroacetate is unique in its high potency and specificity for the WDR5/MLL interaction. Similar compounds include other WDR5 inhibitors and MLL1 inhibitors, but this compound stands out due to its low IC50 value and high binding affinity. Other similar compounds include ARA peptide and other histone methyltransferase inhibitors .
Properties
Molecular Formula |
C37H50F5N7O6 |
|---|---|
Molecular Weight |
783.8 g/mol |
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7) |
InChI Key |
ZRKTWBXVGMHWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)




![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B12509832.png)
